(+)-14-Deoxy-|A-caesalpin
CAS No.: 279683-46-4
Cat. No.: VC0198103
Molecular Formula: C24H34O6
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 279683-46-4 |
|---|---|
| Molecular Formula | C24H34O6 |
| IUPAC Name | [(1R,2S,4aR,6aS,7R,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate |
| Standard InChI | InChI=1S/C24H34O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,13,16,18,20-21,27H,7,9,11-12H2,1-6H3/t13-,16+,18+,20+,21+,23+,24-/m1/s1 |
| SMILES | CC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O |
| Appearance | Powder |
Introduction
(+)-14-Deoxy-epsilon-caesalpin is a naturally occurring compound classified as a cassane diterpenoid, primarily derived from the seeds of Caesalpinia minax Hance. This compound has garnered significant scientific interest due to its potential applications in immunology and pharmacology, particularly in modulating nitric oxide production, which plays a crucial role in inflammatory responses and various physiological processes.
Synthesis and Isolation
The synthesis of (+)-14-Deoxy-epsilon-caesalpin typically involves extraction from natural sources, although synthetic methods may also be developed for research purposes. The isolation process often includes solvent extraction, chromatography, and other purification techniques to obtain the desired compound in sufficient purity for biological testing.
Biological Activities
(+)-14-Deoxy-epsilon-caesalpin participates in several chemical reactions typical for organic compounds, including oxidation, which involves adding oxygen or removing hydrogen. The primary mechanism of action for this compound involves its interaction with nitric oxide synthase (NOS), leading to the inhibition of nitric oxide production in RAW 264.7 macrophage cells when stimulated by lipopolysaccharide (LPS). This inhibition plays a crucial role in modulating inflammatory responses within biological systems.
Research Findings
Research indicates that (+)-14-Deoxy-epsilon-caesalpin effectively reduces nitric oxide levels, which are critical mediators in inflammation and other physiological processes. The action environment—such as the presence of LPS—can enhance its efficacy by providing a stimulus for action.
Potential Applications
(+)-14-Deoxy-epsilon-caesalpin has several notable applications in scientific research, particularly in immunology and pharmacology. Its ability to modulate nitric oxide production suggests potential therapeutic applications in managing inflammatory conditions.
Data and Tables
While specific data tables for (+)-14-Deoxy-epsilon-caesalpin are not readily available in the current literature, its chemical properties and biological activities are summarized below:
| Property | Description |
|---|---|
| Molecular Formula | C24H34O6 |
| Chemical Class | Cassane diterpenoid |
| Biological Activity | Inhibition of nitric oxide production |
| Source | Seeds of Caesalpinia minax Hance |
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